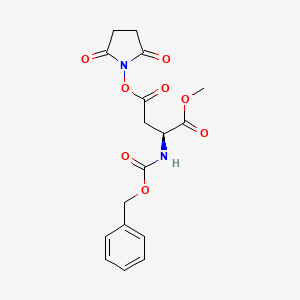

Z-Asp(osu)-ome

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O8/c1-25-16(23)12(9-15(22)27-19-13(20)7-8-14(19)21)18-17(24)26-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,18,24)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRDCYKLERFBCM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Z-Benzyloxycarbonyl-L-aspartic Acid Methyl Ester: A Technical Guide for Advanced Synthesis

Introduction

In the landscape of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. Z-benzyloxycarbonyl-L-aspartic acid methyl ester, systematically known as (2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid, is a critical protected amino acid derivative.[1] This guide provides an in-depth analysis of its properties, synthesis, and applications, with a focus on its role in solution-phase peptide synthesis. The strategic implementation of the benzyloxycarbonyl (Z) group for N-terminal protection and a methyl ester for the side-chain carboxyl group provides distinct advantages in the methodical construction of peptide chains.[1]

The benzyloxycarbonyl (Z) group serves as a robust protecting group for the α-amino functionality, while the β-methyl ester safeguards the side-chain carboxyl group.[2] This protection strategy is pivotal for enabling selective deprotection and coupling reactions, establishing it as an indispensable tool in the synthesis of complex peptides, such as enzyme inhibitors and neuropeptides.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Z-benzyloxycarbonyl-L-aspartic acid methyl ester is fundamental for its effective application in synthetic workflows.

| Property | Value | References |

| CAS Number | 3160-47-2 | [2] |

| Molecular Formula | C₁₃H₁₅NO₆ | [2] |

| Molecular Weight | 281.26 g/mol | [2][3] |

| Appearance | White to off-white powder/crystal | [2][3][4] |

| Melting Point | 89.0 to 93.0 °C | [3] |

| Purity | ≥98.0% (TLC) | [2][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [6] |

Synthesis and Characterization

The synthesis of Z-benzyloxycarbonyl-L-aspartic acid methyl ester is a well-established procedure, typically commencing from L-aspartic acid. The process involves the protection of the amino group with a benzyloxycarbonyl group, followed by the selective esterification of the side-chain carboxylic acid.

Illustrative Synthetic Workflow

Caption: Synthetic route for Z-Asp(OMe)-OH.

The purity and identity of the synthesized Z-benzyloxycarbonyl-L-aspartic acid methyl ester are confirmed through a combination of chromatographic and spectroscopic methods.[1]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. Expected ¹H NMR data would show characteristic peaks for the aromatic protons of the Z-group, the methoxy protons of the ester, and the protons of the aspartic acid backbone.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the N-H bond of the urethane, the C=O stretching of the carboxyl and ester groups, and the aromatic C-H bonds of the benzyl group.

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound.

Core Applications in Peptide Synthesis

Z-benzyloxycarbonyl-L-aspartic acid methyl ester is primarily utilized in solution-phase peptide synthesis.[1][7] The Z-group at the N-terminus prevents self-polymerization during the activation of the free α-carboxyl group.[1]

General Protocol for Solution-Phase Peptide Coupling

-

Activation : Dissolve Z-Asp(OMe)-OH (1 equivalent) in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).[1]

-

Coupling Agent Addition : Add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) along with an additive such as 1-Hydroxybenzotriazole (HOBt) to the solution at 0 °C.[8]

-

Amino Acid Ester Addition : Introduce the desired amino acid ester (e.g., L-Phenylalanine methyl ester) to the activated mixture.

-

Reaction Monitoring : Allow the reaction to proceed to completion, monitoring its progress by Thin-Layer Chromatography (TLC).

-

Work-up and Purification : Upon completion, the reaction mixture is worked up to remove by-products and the desired dipeptide is purified, typically by column chromatography.[8]

Caption: Solution-phase peptide coupling workflow.

Deprotection Strategies

A key advantage of the Z-group is its stability under conditions used for the removal of other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). The Z-group is typically removed via catalytic hydrogenation.[7]

Z-Group Removal (Hydrogenolysis): The protected peptide is dissolved in a suitable solvent like methanol, and a palladium on carbon (Pd/C) catalyst is added.[8] The reaction is then subjected to a hydrogen atmosphere, often provided by hydrogen gas or a hydrogen donor like ammonium formate.[2][8]

Mitigating Aspartimide Formation

A notorious side reaction in peptide synthesis involving aspartic acid is the formation of aspartimide.[7] This occurs when the backbone amide nitrogen attacks the side-chain ester, leading to a cyclic imide.[9] The use of Z-Asp(OMe)-OH in solution-phase synthesis can be part of a strategy to control this side reaction, as the reaction conditions can often be more carefully controlled compared to solid-phase synthesis.[1]

Applications in Drug Development

Protected amino acids like Z-benzyloxycarbonyl-L-aspartic acid methyl ester are fundamental building blocks in the synthesis of peptide-based therapeutics.[1] Peptides are of significant interest in drug development due to their high specificity and potency.[1] The ability to synthesize peptides with high purity is critical for their clinical application.[1] For instance, derivatives of aspartic acid are utilized in the synthesis of the artificial sweetener Aspartame and other bioactive compounds.[2][4]

Handling and Storage

Safety Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.[10]

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[5][10]

-

Ensure adequate ventilation to avoid inhalation of dust.[10]

-

Avoid contact with skin, eyes, and clothing.[10]

Storage Conditions:

Conclusion

Z-benzyloxycarbonyl-L-aspartic acid methyl ester remains a valuable and versatile building block in the field of peptide chemistry. Its well-defined properties and reactivity, coupled with established protocols for its use, make it a reliable choice for researchers and scientists engaged in the synthesis of peptides for both academic and industrial applications. A comprehensive understanding of its characteristics and the nuances of its application is essential for achieving high yields and purity in the synthesis of complex peptide structures.

References

- Benchchem. Z-Asp(OMe)-OH: A Versatile Building Block for the Synthesis of Novel Peptides.

- Benchchem. A Comparative Cost-Benefit Analysis of Z-Asp(OMe)-OH in Peptide Synthesis.

- Benchchem. Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe).

- CymitQuimica. CAS 4668-42-2: Z-L-aspartic acid 1-methyl ester.

- Benchchem. An In-depth Technical Guide to Z-Asp(OMe)-OH: A Protected Amino Acid Derivative for Peptide Synthesis.

- Journal of Chemical Education. A convenient synthesis of aspartame.

- BioCrick. Z-Asp(OMe)-OH | CAS:3160-47-2 | High Purity | Manufacturer.

- Ningbo Inno Pharmchem Co., Ltd. The Versatile Role of Boc-D-Asp(OMe)-OH in Chemical Synthesis and Beyond.

- CymitQuimica. CAS 1152-61-0: Benzyloxycarbonyl-L-aspartic acid.

- PubMed. Synthesis of aspartame precursor with an immobilized thermolysin in mixed organic solvents.

- ChemPoint.com. Safety data sheet.

- Tokyo Chemical Industry Co., Ltd. 1-Methyl N-Benzyloxycarbonyl-L-aspartate | 4668-42-2.

- Alfa Chemistry. CAS 4668-42-2 1-Methyl N-Benzyloxycarbonyl-L-aspartate.

- GuideChem. What are the practical uses of L-Aspartic Acid 4-Benzyl Ester? - FAQ.

- Fisher Scientific. SAFETY DATA SHEET.

- Sigma-Aldrich. Z-Asp(OMe)-OH = 98.0 TLC 3160-47-2.

- ChemBioChem. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfachemic.com [alfachemic.com]

- 4. CAS 4668-42-2: Z-L-aspartic acid 1-methyl ester [cymitquimica.com]

- 5. Z-Asp(OMe)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Z-Asp(OMe)-OH | CAS:3160-47-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. fishersci.de [fishersci.de]

Executive Summary: The Role of Z-Protection in Peptide Synthesis

An in-depth technical guide to the structure, function, and laboratory manipulation of Carbobenzoxy (Z or Cbz) protected amino acids.

The stepwise assembly of peptides requires precise control over reactive functional groups to prevent unwanted polymerization and side reactions. Introduced in 1932 by Max Bergmann and Leonidas Zervas, the benzyloxycarbonyl group—commonly abbreviated as Z or Cbz —was the first reversible N-α-protecting group, revolutionizing peptide chemistry[1].

As a Senior Application Scientist, I frequently rely on the Z-group when designing synthetic routes for complex active pharmaceutical ingredients (APIs) and prodrugs. Its enduring utility stems from its robust stability against basic and mildly acidic conditions, coupled with its highly orthogonal deprotection profile (typically via catalytic hydrogenolysis) compared to modern Boc or Fmoc strategies[2].

Structural Chemistry & Mechanistic Principles

The Z-protecting group is a benzyl chloroformate derivative that masks the primary amine of an amino acid as a carbamate. The chemical structure ( C6H5−CH2−O−CO−NH−R ) provides a unique balance of steric shielding and electronic deactivation.

By converting the basic, nucleophilic amine into a neutral carbamate, the Z-group prevents the amine from attacking activated carboxyl groups during peptide coupling[3]. Furthermore, the carbamate linkage resists racemization at the α-chiral center of the amino acid—a critical requirement for maintaining the stereochemical integrity of therapeutic peptides[2].

Workflow of Z-group protection, peptide coupling, and subsequent deprotection.

Experimental Protocol: Synthesis of Z-Protected Amino Acids

The installation of the Z-group is typically achieved via Schotten-Baumann conditions using benzyl chloroformate (Z-Cl) in an aqueous alkaline environment[4].

Self-Validating Methodology:

-

Dissolution & Cooling: Dissolve the free L-amino acid (1.0 eq) in a 2M NaOH solution. Cool the reaction vessel to 0–5°C using an ice bath.

-

Causality: Benzyl chloroformate is highly reactive and prone to hydrolysis. Maintaining a near-freezing temperature suppresses the degradation of Z-Cl into benzyl alcohol and carbon dioxide[5].

-

-

Reagent Addition: Add Z-Cl (1.1 eq) dropwise over 30 minutes. Simultaneously, add 2M NaOH dropwise to maintain the pH strictly between 9.0 and 10.0.

-

Causality: The amine must remain deprotonated (nucleophilic) to attack the electrophilic carbonyl carbon of Z-Cl. If the pH drops below 9, the amine protonates and the reaction stalls; if it exceeds 10.5, Z-Cl hydrolysis accelerates drastically[5].

-

-

Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours.

-

Work-up & Isolation: Wash the aqueous mixture with diethyl ether (2x) to extract unreacted Z-Cl and benzyl alcohol byproducts. Carefully acidify the aqueous layer to pH 2.0 using 2M HCl while cooling.

-

Causality: Acidification protonates the carboxylate group of the Z-amino acid, rendering it lipophilic and causing it to precipitate as a white solid, which is then collected via vacuum filtration[5].

-

Deprotection Strategies and Quantitative Data

The true power of the Z-group lies in its versatile deprotection profiles. It is completely stable to the trifluoroacetic acid (TFA) used to remove Boc groups, and the piperidine used to remove Fmoc groups, making it an ideal orthogonal protecting group[3].

Table 1: Comparative Overview of Z-Deprotection Methods

| Deprotection Method | Reagents | Reaction Time | Temp | Typical Yield | Byproducts |

| Catalytic Hydrogenolysis | H2 gas, 10% Pd/C, MeOH | 2 - 16 h | RT | >95% | Toluene, CO2 |

| Transfer Hydrogenation | NaBH4 , 10% Pd/C, MeOH | 3 - 10 min | RT | >90% | Toluene, CO2 |

| Acidic Cleavage | 33% HBr in Acetic Acid | 1 - 2 h | RT | 85-95% | Benzyl bromide, CO2 |

| Lewis Acid Cleavage | AlCl3 / HFIP | 2 - 16 h | RT | 80-90% | Benzyl derivatives |

Data synthesized from BenchChem Application Notes[6],[7].

Mechanism of Catalytic Hydrogenolysis

The most elegant and commonly utilized method for Z-group removal is catalytic hydrogenolysis. This reaction is highly favored because the byproducts (toluene and carbon dioxide) are volatile and easily removed, often eliminating the need for chromatographic purification[6].

The mechanism is a two-step cascade. First, the palladium catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond. This generates toluene and an unstable carbamic acid intermediate. Second, the carbamic acid undergoes rapid, spontaneous decarboxylation to yield the free amine and CO2 gas[6].

Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Experimental Protocol: Deprotection via Catalytic Hydrogenation

When executing this protocol, safety and catalyst handling are paramount. Palladium on carbon (Pd/C) is highly pyrophoric when dry and exposed to solvent vapors.

Self-Validating Methodology:

-

System Purging: Dissolve the Z-protected substrate (1.0 mmol) in 10 mL of Methanol (MeOH). Flush the reaction flask with inert gas (Nitrogen or Argon) for 5 minutes.

-

Causality: Removing oxygen from the headspace prevents the ignition of methanolic vapors when the dry Pd/C catalyst is introduced[6].

-

-

Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution under a continuous stream of inert gas[7].

-

Hydrogenation: Evacuate the flask briefly and backfill with H2 gas using a balloon. Stir the mixture vigorously at room temperature.

-

Causality: Vigorous stirring maximizes the dissolution of H2 gas into the solvent and increases the contact area with the heterogeneous solid catalyst matrix. Monitor via LC-MS until the starting material is consumed (typically 2-4 hours)[6].

-

-

Safe Filtration: Purge the flask with Nitrogen to remove residual H2 . Filter the reaction mixture through a tightly packed pad of Celite®.

-

Causality: Standard filter paper allows fine Pd/C particulates to pass through. Celite traps the catalyst safely. Never let the Celite pad run dry while pulling a vacuum, as the concentrated, dry Pd/C can spontaneously ignite in the air[7].

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude free amine.

Note on Transfer Hydrogenation: For laboratories lacking safe H2 gas infrastructure, transfer hydrogenation using NaBH4 or Formic Acid as the hydrogen donor over Pd/C offers a rapid, microwave-compatible alternative[8].

References

-

ACS Medicinal Chemistry Letters - Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines. Available at:[Link]

-

Master Organic Chemistry - Amine Protection and Deprotection. Available at:[Link]

-

Thieme Connect - Protection of Functional Groups. Available at:[Link]

-

NIH PMC - Introduction to Peptide Synthesis. Available at:[Link]

-

Wikipedia - Peptide Synthesis. Available at:[Link]

Sources

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Mechanism of Z-Aspartic Acid-Based Caspase Inhibitors

This guide provides a comprehensive exploration of the mechanism of action for Z-Aspartic acid-based inhibitors, a cornerstone in the study of apoptosis. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical principles, experimental applications, and data interpretation related to these critical research tools. We will particularly focus on the well-characterized pan-caspase inhibitor, Z-VAD(OMe)-FMK, as a paradigm for understanding this class of molecules.

Introduction: Targeting the Engines of Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. A family of cysteine-aspartic proteases, known as caspases, are the central executioners of this process.[1][2] These enzymes are synthesized as inactive zymogens and, upon activation, cleave a specific set of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Given their central role, the ability to detect and inhibit caspase activity is paramount for research in numerous fields, including cancer biology, neurodegenerative diseases, and immunology. Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy to study the functional state of enzymes within complex biological systems.[3][4][5] ABPP utilizes small-molecule probes that covalently modify the active site of a target enzyme, providing a direct readout of its activity.[3][4] Within this framework, inhibitors containing a Z-Aspartic acid (Z-Asp) moiety have become indispensable tools.

The Foundational Building Block: Z-Asp(OMe)-OH

The strategic design of effective caspase inhibitors begins with the careful selection of their constituent parts. Z-Asp(OMe)-OH, or N-Benzyloxycarbonyl-L-aspartic acid β-methyl ester, is a key protected amino acid derivative frequently employed in the synthesis of these inhibitors.[6][7]

-

The Benzyloxycarbonyl (Z) Group: This N-terminal protecting group provides robustness and enhances the cell permeability of the final peptide inhibitor.[6][8]

-

The Aspartic Acid Residue: Caspases exhibit a strong preference for cleaving substrates after an aspartic acid residue at the P1 position.[1][9] Therefore, the inclusion of Asp is critical for targeting the active site of these enzymes.

-

The β-Methyl Ester (OMe): This modification of the aspartic acid side chain further increases the hydrophobicity and cell permeability of the inhibitor. For in vitro assays using purified enzymes, the methyl ester may require removal by an esterase to reveal the free carboxyl group for optimal binding.

The strategic combination of these features in Z-Asp(OMe)-OH makes it an ideal starting point for the solid-phase synthesis of peptide-based caspase inhibitors.[6][7]

The Core Mechanism of Action: Irreversible Covalent Inhibition

The most widely utilized Z-Asp-based inhibitors, such as the pan-caspase inhibitor Z-VAD(OMe)-FMK (benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone), function as irreversible inhibitors.[10][11][12][13] Their mechanism of action is a two-step process involving recognition and subsequent covalent modification of the target caspase.

Targeting the Active Site

The peptide portion of the inhibitor, such as Val-Ala-Asp (VAD), mimics the natural substrate of caspases and is responsible for directing the inhibitor to the enzyme's active site.[13] While the P1 Asp is the primary determinant for caspase recognition, the preceding amino acids at the P2, P3, and P4 positions contribute to the inhibitor's specificity for different caspase family members.[9] For instance, the DEVD sequence shows a preference for caspase-3.[4][14][15]

The Fluoromethylketone (FMK) "Warhead"

The key to the irreversible inhibition lies in the fluoromethylketone (FMK) group attached to the C-terminus of the peptide.[16] The electrophilic carbon of the ketone is susceptible to nucleophilic attack by the active site cysteine residue of the caspase.[13] This attack forms a stable thioether bond, resulting in the covalent and irreversible inactivation of the enzyme.[13]

The following diagram illustrates the signaling pathway of apoptosis and the point of intervention by Z-VAD(OMe)-FMK.

Caption: Apoptotic pathways and Z-VAD(OMe)-FMK inhibition.

Experimental Protocols and Data Interpretation

The utility of Z-Asp-based inhibitors is best demonstrated through their application in well-defined experimental protocols.

Caspase Activity Assay

A common method to measure caspase activity involves the use of a fluorogenic substrate, such as Z-DEVD-AFC for caspase-3.[17] Cleavage of the substrate by active caspase-3 releases the fluorescent AFC (7-amino-4-trifluoromethylcoumarin) group, which can be quantified using a fluorometer.[16][17]

Step-by-Step Protocol:

-

Cell Culture and Treatment: Plate cells at a desired density and treat with an apoptosis-inducing agent. A control group of untreated cells should be run in parallel. To demonstrate the specificity of the assay, a separate group of cells can be pre-incubated with a caspase inhibitor like Z-VAD(OMe)-FMK for at least 15-30 minutes prior to the addition of the apoptotic stimulus.[16]

-

Cell Lysis: After the desired incubation time, harvest the cells and prepare cell lysates using a suitable lysis buffer.[16]

-

Assay Reaction: In a 96-well plate, combine the cell lysate with a reaction buffer containing the fluorogenic caspase substrate (e.g., Ac-DEVD-AFC).

-

Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence at regular intervals using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 395-400 nm excitation and 495-505 nm emission for AFC).[17]

-

Data Analysis: The rate of increase in fluorescence is proportional to the caspase activity in the sample. Compare the activity in treated versus untreated cells. The inhibitor-treated group should show significantly reduced fluorescence, confirming that the measured activity is caspase-dependent.

The following diagram outlines the experimental workflow for a caspase activity assay.

Caption: Workflow for a fluorometric caspase activity assay.

Activity-Based Protein Profiling (ABPP) of Caspases

ABPP provides a more direct method to visualize active caspases. This technique utilizes a Z-Asp-based probe that is tagged with a reporter molecule, such as biotin or a fluorophore.

Step-by-Step Protocol:

-

Probe Labeling: Treat cell lysates or intact cells with the activity-based probe. The probe will covalently bind to the active caspases.

-

SDS-PAGE and Western Blotting: Separate the labeled proteins by SDS-PAGE. The tagged caspases can then be visualized by streptavidin blotting (for biotinylated probes) or by direct fluorescence imaging (for fluorophore-tagged probes).

-

Mass Spectrometry: For identification of novel caspase targets, the biotinylated proteins can be enriched using streptavidin beads and subsequently identified by mass spectrometry.

Trustworthiness and Self-Validation: A critical control in ABPP experiments is to perform the labeling in the presence of an excess of a broad-spectrum caspase inhibitor like Z-VAD(OMe)-FMK.[10][12] If the labeling of a particular protein is prevented by the inhibitor, it confirms that the probe is indeed binding to the active site of a caspase.

Data Presentation

The following table summarizes the inhibitory activity of Z-VAD-FMK against various caspases, highlighting its broad-spectrum nature.

| Caspase | Half-time for Inhibition (seconds) at 1 µM Z-VAD-FMK[13] |

| Caspase-1 | 2.5 |

| Caspase-2 | 2400 |

| Caspase-3 | 43 |

| Caspase-4 | 130 |

| Caspase-5 | 5.3 |

| Caspase-6 | 98 |

| Caspase-7 | 39 |

| Caspase-8 | 2.5 |

| Caspase-9 | 3.9 |

Conclusion

Z-Aspartic acid-based inhibitors, exemplified by Z-VAD(OMe)-FMK, are powerful and indispensable tools for the study of apoptosis. Their mechanism of action, centered on the specific recognition of the caspase active site and subsequent irreversible covalent modification, allows for the sensitive and specific detection and inhibition of these key enzymes. A thorough understanding of their chemical properties and the principles behind their application in techniques like fluorometric activity assays and activity-based protein profiling is essential for any researcher investigating the intricate pathways of programmed cell death.

References

- An In-depth Technical Guide to Z-Asp(OMe)

- Z-Asp(OMe)-OH: A Versatile Building Block for the Synthesis of Novel Peptides. Benchchem.

- Current Developments in Activity-Based Protein Profiling.

- Recent Advances in Activity-Based Protein Profiling of Proteases. Lirias.

- Z-VAD(OMe)-FMK (Z-Val-Ala-Asp(OMe). MedchemExpress.com.

- Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32. PubMed.

- Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. Chemical Science (RSC Publishing).

- Z-Asp-Glu-Val-Asp-AFC (Caspase 3 (Apopain)

- Z-Asp-Ome: Uses, Benefits, Applications & Safety. Trusted Supplier in China.

- Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Molecular Biosciences.

- Z-VAD(OMe)-FMK. Santa Cruz Biotechnology.

- Activity-Based Profiling of Proteases. Stanford Medicine.

- Small-molecule inhibitor: ZVAD-FMK.

- Caspase Inhibitor I, Z-VAD (OMe)-FMK. Sigma-Aldrich.

- Z-Asp(OMe)-OH. Sigma-Aldrich.

- Z-Asp-OMe. Sigma-Aldrich.

- ZFIN ChEBI: Z-DEVD-FMK.

- A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innov

- Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32.

- Instructions for Using Caspase Substr

- Caspase Activity Assay.

- Effects of a broad-spectrum caspase inhibitor, Z-VAD(OMe)-FMK, on viral hemorrhagic septicemia virus (VHSV)

- Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT. PMC.

- Effects of z-DEVD-FMK and z-VAD-FMK on caspases. Caspase activities in...

- Caspase-3 fmk Inhibitor Z-DEVD. R&D Systems.

- Z-Val-Ala-Asp (OMe)-FMK Inhibitor. Novus Biologicals.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]

- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. MEROPS - the Peptidase Database [ebi.ac.uk]

- 14. ZFIN ChEBI: Z-DEVD-FMK [zfin.org]

- 15. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-rad.com [bio-rad.com]

- 17. Z-Asp-Glu-Val-Asp-AFC (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]

Foreword: Navigating the Nuances of a Key Building Block

An In-depth Technical Guide on the Solubility and Stability of Z-Asp(OMe)-OH

N-benzyloxycarbonyl-L-aspartic acid β-methyl ester, commonly known as Z-Asp(OMe)-OH, is a cornerstone reagent in the field of peptide chemistry.[1] Its strategic design, featuring a robust benzyloxycarbonyl (Z) group for N-terminal protection and a methyl ester on the side-chain carboxyl, allows for the selective and controlled construction of complex peptide sequences, particularly in solution-phase synthesis.[2][3] However, like many protected amino acids, its successful application is not without challenges. The intrinsic properties of Z-Asp(OMe)-OH dictate its behavior in solution, influencing everything from reaction kinetics to purification efficiency and final product purity.

This technical guide moves beyond a simple datasheet to provide researchers, scientists, and drug development professionals with a deeper understanding of the two most critical parameters for this molecule: solubility and stability. We will explore the causality behind its behavior, offering not just data but actionable, field-proven protocols to characterize the molecule and mitigate common issues. Our objective is to empower you to make informed decisions, anticipate challenges, and design more robust synthetic strategies.

Section 1: The Solubility Profile of Z-Asp(OMe)-OH

A compound's solubility governs its utility. For Z-Asp(OMe)-OH, selecting an appropriate solvent system is the first step towards a successful coupling reaction or purification process. The molecule's structure—containing an aromatic Z-group, a polar carboxylic acid, a methyl ester, and an amide bond—gives it a mixed-polarity character. This results in varied solubility across common laboratory solvents.

Quantitative & Qualitative Solubility Data

Precise, quantitative solubility data for Z-Asp(OMe)-OH across a wide range of solvents is not always extensively documented in public literature, underscoring the need for in-house determination for specific applications.[4] However, based on available data and the "like dissolves like" principle, we can compile a working profile.

| Solvent | Solvent Type | Quantitative / Qualitative Solubility | Rationale & Insights |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 200 mg/mL [5] | The high polarity and hydrogen bond accepting capability of DMSO effectively solvates the entire molecule, making it an excellent solvent for preparing high-concentration stock solutions. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a standard solvent for peptide synthesis and is expected to readily dissolve Z-Asp(OMe)-OH, facilitating coupling reactions. |

| Dichloromethane (DCM) | Nonpolar / Weakly Polar | Moderate | Often used in peptide coupling reactions.[3] Solubility may be limited and might require co-solvents for higher concentrations. Its volatility is advantageous for product work-up. |

| Methanol (MeOH) | Polar Protic | Moderate to High | The polar hydroxyl group can hydrogen bond with the carboxylic acid and amide moieties. Methanol is often used as a solvent for deprotection steps.[3] |

| Ethyl Acetate (EtOAc) | Moderately Polar | Moderate | A common solvent for extraction and chromatography. Z-Asp(OMe)-OH will exhibit reasonable solubility, allowing its use in purification protocols.[2] |

| Water | Polar Protic | Insoluble[4] | The dominant nonpolar character of the Z-group and the overall molecule size prevent significant dissolution in water. |

| Hexanes | Nonpolar | Insoluble | The high polarity of the carboxylic acid and amide groups makes it insoluble in nonpolar alkane solvents. Often used as an anti-solvent for precipitation or in chromatography.[2] |

Experimental Protocol: Solubility Determination via the Shake-Flask Method

To ensure reproducibility in your process, experimentally verifying solubility in your specific solvent system is critical. The shake-flask method is a reliable and straightforward technique for determining equilibrium solubility.[4]

Objective: To determine the saturation solubility of Z-Asp(OMe)-OH in a chosen solvent at a specific temperature.

Materials:

-

Z-Asp(OMe)-OH (powder form)

-

Selected analytical-grade solvents

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., water bath or incubator)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system for quantification

-

Syringe filters (0.45 µm)

Methodology:

-

Preparation of Saturated Solutions: a. To a series of vials, add a known volume of the chosen solvent (e.g., 2.0 mL). b. Add an excess amount of Z-Asp(OMe)-OH to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can establish the minimum time required.

-

Sample Preparation & Analysis: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant using a pipette. c. Filter the aliquot immediately through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove all particulate matter. d. Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of your analytical method. e. Quantify the concentration of Z-Asp(OMe)-OH in the diluted sample using a validated HPLC method.

-

Calculation: a. Calculate the original concentration in the saturated solution, accounting for the dilution factor. b. Express the solubility in mg/mL or mol/L.

Diagram: Workflow for Solubility Determination

Caption: A standardized workflow for determining equilibrium solubility.

Section 2: Chemical Stability & Degradation Pathways

The chemical stability of Z-Asp(OMe)-OH is paramount for ensuring the integrity of the final peptide product. Two primary degradation pathways are of significant concern: aspartimide formation and hydrolysis. These reactions can be accelerated by factors such as pH, temperature, and the specific amino acid sequence.[6][7]

Pathway 1: Aspartimide Formation

This is the most critical side reaction for protected aspartic acid derivatives.[1][8] It is an intramolecular cyclization that occurs when the nitrogen atom of the adjacent peptide bond (or, during synthesis, the N-terminal amine of the next amino acid) attacks the side-chain ester carbonyl. This forms a five-membered succinimide ring, known as an aspartimide.[8]

Consequences of Aspartimide Formation:

-

Chain Termination: Formation of the stable imide can halt peptide elongation.

-

Isomerization: The aspartimide intermediate is prone to racemization at the α-carbon.

-

Byproduct Formation: The imide ring can be re-opened by nucleophiles (like water or piperidine used in Fmoc deprotection) to form a mixture of the desired α-aspartyl peptide and the undesired, isomeric β-aspartyl peptide.[8][9]

The methyl ester of Z-Asp(OMe)-OH provides less steric hindrance compared to bulkier esters like tert-butyl (OtBu) or benzyl (OBzl), making it more susceptible to this side reaction.[10] This is a critical consideration when designing a synthetic strategy, especially for sequences known to be problematic, such as Asp-Gly or Asp-Ser.[1][9]

Pathway 2: Hydrolysis

Z-Asp(OMe)-OH contains two ester functionalities, the methyl ester and the benzyl ester within the Z-group, as well as an amide bond. Each is susceptible to hydrolysis under certain conditions.

-

Side-Chain Methyl Ester Hydrolysis: This reaction, also known as saponification, readily occurs under basic conditions (e.g., using NaOH) to yield Z-Asp-OH.[3] While sometimes performed intentionally for C-terminal deprotection, accidental hydrolysis during work-up can lead to impurities.

-

Z-Group Cleavage: The benzyloxycarbonyl group is stable to a wide range of conditions but is specifically cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).[2][3] Strong acidic conditions can also lead to its removal, though this is less common.

Diagram: Key Degradation Pathways of Z-Asp(OMe)-OH

Caption: Major degradation routes for Z-Asp(OMe)-OH.

Section 3: Recommended Handling & Storage

Based on its stability profile, proper handling and storage are essential to maintain the purity and integrity of Z-Asp(OMe)-OH.

-

Long-Term Storage: For long-term stability, the compound should be stored at -20°C .[2]

-

Working Solutions: Prepare solutions fresh whenever possible. If stock solutions in solvents like DMSO or DMF must be stored, keep them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5]

-

Inert Atmosphere: While not strictly required for the solid, handling in a dry, inert atmosphere (e.g., using argon or nitrogen) can be beneficial, especially when preparing solutions in anhydrous solvents for moisture-sensitive reactions.

-

Avoid Strong Bases: Avoid prolonged exposure to strong bases during work-up procedures to minimize both ester hydrolysis and aspartimide formation.

Section 4: Experimental Protocol: Forced Degradation Study

A forced degradation or "stress testing" study is a powerful tool to understand the intrinsic stability of a molecule.[11] It is designed to intentionally generate degradation products to develop and validate stability-indicating analytical methods.[6][12] This protocol outlines a typical workflow for Z-Asp(OMe)-OH.

Objective: To identify likely degradation products of Z-Asp(OMe)-OH under various stress conditions and to confirm the specificity of an HPLC analytical method.

Materials:

-

Z-Asp(OMe)-OH

-

HPLC-grade solvents (Acetonitrile, Water)

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC system with UV detector

-

pH meter, heating block or oven

Methodology:

-

Stock Solution Preparation: a. Prepare a stock solution of Z-Asp(OMe)-OH in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

-

Application of Stress Conditions: a. Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. b. Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. c. Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. d. Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 24 hours. e. Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

-

Sample Neutralization & Dilution: a. After the specified stress period, cool all samples to room temperature. b. Neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH and the base-stressed sample with 0.1 M HCl. c. Dilute all samples (including control and non-neutralized samples) to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase.

-

HPLC Analysis: a. Analyze all samples using the stability-indicating HPLC method detailed below. b. Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the main peak area. The goal is to achieve approximately 5-20% degradation.[13] If degradation is minimal, the stress conditions (time, temperature) can be intensified.

Diagram: Workflow for Forced Degradation Study

Caption: A systematic workflow for conducting a forced degradation study.

Section 5: Protocol for HPLC Purity Analysis

A robust, stability-indicating HPLC method is required to separate Z-Asp(OMe)-OH from its potential impurities and degradation products. The following method is a standard starting point for the analysis of protected amino acids.[10]

Objective: To determine the purity of a Z-Asp(OMe)-OH sample and quantify any degradation products.

| Parameter | Specification | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | The nonpolar stationary phase effectively retains the molecule via its Z-group, allowing for separation based on polarity. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to sharpen peaks and provides an acidic pH to suppress the ionization of the carboxylic acid, leading to better retention and peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is the organic modifier used to elute the compound from the C18 column. |

| Gradient | Start at 10% B, ramp to 90% B over 20-30 minutes | A gradient is necessary to elute both polar impurities and the more nonpolar parent compound effectively within a reasonable time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |

| Detection Wavelength | 254 nm | The benzyloxycarbonyl (Z) group contains an aromatic ring which has a strong chromophore that absorbs well at this wavelength, providing high sensitivity.[10] |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Sample Preparation | Dissolve sample in a suitable solvent (e.g., Acetonitrile/Water) and filter through a 0.45 µm filter.[10] | Ensures the sample is free of particulates that could damage the column and that the solvent is compatible with the mobile phase. |

Conclusion

Z-Asp(OMe)-OH is an indispensable tool in peptide synthesis, but its effective use demands a comprehensive understanding of its chemical behavior. Its solubility is dictated by its mixed-polarity structure, requiring careful solvent selection for reactions and purifications. The primary stability concerns—aspartimide formation and hydrolysis—are inherent to its structure and can be mitigated through controlled reaction conditions, appropriate protecting group strategies for sensitive sequences, and proper storage at -20°C.

By employing the robust analytical and characterization protocols detailed in this guide, from solubility determination to forced degradation studies, researchers can gain full control over this versatile building block. This foundational knowledge is the key to minimizing side reactions, maximizing yields, and ensuring the purity and integrity of the final synthetic peptides.

References

-

Benchchem. An In-depth Technical Guide to Z-Asp(OMe)-OH: A Protected Amino Acid Derivative for Peptide Synthesis.

-

Benchchem. A Comparative Analysis of Z-Asp(OMe)-OH and Other Aspartic Acid Derivatives: Crude Purity and HPLC Profiling.

-

Benchchem. A Technical Guide to the Solubility of Z-Asp-OBzl in Organic Solvents.

-

BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation.

-

Benchchem. Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe).

-

Sigma-Aldrich. Z-Asp(OMe)-OH Product Page.

-

ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review.

-

Benchchem. Z-Asp(OMe)-OH: A Versatile Building Block for the Synthesis of Novel Peptides.

-

Guidechem. 3160-47-2 - Z-ASP(OME)-OH - Sale from Quality Suppliers.

-

Pharmaceutical Technology. Forced Degradation for Biopharmaceuticals.

-

ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

-

BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing.

-

ResearchGate. Acid Hydrolysis of Aspartame and Identification of its Products by Thin Layer Chromatography.

-

Watanabe Chemical Industries, Ltd. 3160-47-2 Z-Asp(OMe)-OH.

-

MedChemExpress. Z-Asp(OMe)-OH | Amino Acid Derivative.

-

MDPI. Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase.

-

Iris Biotech GmbH. ASPARTIMIDE FORMATION.

-

Sigma-Aldrich. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.

-

Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.

-

PubMed. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides.

-

PubChem. Z-Asp-OMe | C13H15NO6.

-

Thermo Fisher Scientific. Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD.

-

PMC. Mechanism of protein cleavage at asparagine leading to protein-protein crosslinks.

-

KEGG. Degradation of aromatic compounds - Reference pathway.

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. media.iris-biotech.de [media.iris-biotech.de]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopharmaspec.com [biopharmaspec.com]

- 13. resolvemass.ca [resolvemass.ca]

history of Z-group in solution-phase peptide synthesis

The Genesis of Controlled Peptide Synthesis: A Technical Retrospective on the Z-Group

The Pre-1932 Landscape: The Polymerization Problem

The ability to synthesize peptides with defined sequences is a foundational pillar of modern pharmacology and biochemistry. However, prior to the 1930s, chemical peptide synthesis was severely bottlenecked by the inherent bifunctionality of amino acids. Because each amino acid possesses both a nucleophilic amine (-NH₂) and an electrophilic carboxylic acid (-COOH), early attempts to activate the carboxylic acid for peptide bond formation inevitably resulted in uncontrolled self-condensation and random polymerization[1].

Without a reliable method to temporarily "mask" the N-terminus, synthesizing a specific, predetermined oligopeptide sequence was virtually impossible. The field required a protecting group that could not only suppress amine nucleophilicity but, crucially, be removed under conditions mild enough to leave the newly formed peptide bonds intact.

The Bergmann-Zervas Breakthrough (1932)

The landscape of synthetic chemistry was irrevocably transformed in 1932 when Max Bergmann and his disciple Leonidas Zervas introduced the carboxybenzyl (benzyloxycarbonyl, abbreviated as Cbz or Z) protecting group[1][2]. This "epoch-making" discovery established synthetic peptide chemistry as a distinct, viable field[2].

The Z-group allowed chemists to synthesize previously unattainable peptides with reactive side-chains and prevented Z-protected amino acids from undergoing racemization during coupling[2]. For two full decades, the Bergmann-Zervas method remained the absolute standard in solution-phase peptide chemistry, eventually enabling the historic first syntheses of complex peptide hormones like oxytocin[2][3].

Mechanistic Causality: Protection and Deprotection

The technical brilliance of the Z-group lies in the distinct chemical mechanisms governing its installation and removal.

Protection Mechanism: The Z-group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions[4]. By converting the highly reactive primary amine into a carbamate, the nitrogen's lone pair is delocalized into the adjacent carbonyl group via resonance. This electron withdrawal effectively nullifies the amine's nucleophilicity, rendering it inert during subsequent carboxyl activation and coupling steps[5].

Deprotection Mechanism (Hydrogenolysis): Prior protecting groups required harsh acidic or basic hydrolysis for removal, which frequently cleaved the delicate peptide backbone. The Z-group bypassed this by exploiting transition metal-catalyzed hydrogenolysis[6][7]. Under a hydrogen atmosphere with a palladium-on-carbon (Pd/C) catalyst, the benzylic carbon-oxygen bond is selectively cleaved. This generates toluene and an highly unstable carbamic acid intermediate[7]. The carbamic acid undergoes rapid, spontaneous decarboxylation to yield the free amine and carbon dioxide gas[7]. The irreversible release of CO₂ provides an immense entropic driving force, pushing the reaction to absolute completion under exceptionally mild conditions (room temperature, 1 atm)[4][7].

Mechanism of Z-group deprotection via catalytic hydrogenolysis and decarboxylation.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols outline the causal logic behind each experimental step in Z-group manipulation.

N-Terminal Protection with Cbz-Cl (Schotten-Baumann Conditions)

-

Dissolution: Dissolve the free amino acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) and cool in an ice bath[1].

-

Addition: Vigorously stir and add benzyl chloroformate (1.1 eq) dropwise, keeping the temperature below 5 °C[1].

-

Causality: The reaction is highly exothermic. Low temperatures suppress the competing hydrolysis of Cbz-Cl into benzyl alcohol.

-

-

Work-up (Washing): Wash the aqueous reaction mixture with diethyl ether[1].

-

Causality: Unreacted Cbz-Cl and organic byproducts partition into the ether layer, while the desired Z-protected amino acid remains safely in the aqueous layer as a highly soluble sodium salt.

-

-

Isolation: Acidify the aqueous layer to pH 2 with 1 M HCl, then extract with ethyl acetate[1][5].

-

Causality: Acidification protonates the carboxylic acid, drastically increasing the molecule's lipophilicity and driving it into the organic phase for easy recovery via rotary evaporation.

-

Deprotection via Catalytic Hydrogenation

-

Setup: Dissolve the Z-protected peptide in a polar solvent (methanol or ethanol) and carefully add 10% Palladium on carbon (Pd/C) (5-10 mol %)[1][7].

-

Causality: Polar protic solvents stabilize the polar transition states of the carbamic acid intermediate.

-

-

Atmosphere Exchange: Secure the flask, evacuate it under vacuum, and backfill with hydrogen gas (H₂). Repeat three times[1].

-

Causality: Purging ambient oxygen is critical to prevent catalyst poisoning and to eliminate the risk of igniting an explosive H₂/O₂ mixture in the presence of pyrophoric Pd/C.

-

-

Reaction: Stir vigorously under a hydrogen balloon (1 atm) at room temperature, monitoring via TLC or LC-MS[1][7].

-

Filtration: Filter the mixture through a pad of Celite and concentrate the filtrate[5][7].

-

Causality: Celite effectively traps the finely divided, hazardous Pd/C particles without clogging standard filter paper, allowing for the safe isolation of the free amine.

-

Comparative Data Analysis: Deprotection Methodologies

While catalytic hydrogenation is the gold standard, the Z-group's versatility allows for alternative deprotection strategies depending on the peptide's specific sequence (e.g., the presence of catalyst-poisoning sulfur atoms in Cysteine or Methionine)[8].

| Deprotection Method | Reagents | Primary Mechanism | Key Advantages | Critical Limitations |

| Catalytic Hydrogenation | H₂ gas, 10% Pd/C, MeOH/EtOH | Hydrogenolysis of benzyl-O bond[7] | Exceptionally mild; generates only volatile byproducts (CO₂, toluene)[6][7]. | Incompatible with sulfur-containing peptides due to severe catalyst poisoning[8]. |

| Strong Acid Cleavage | HBr in Acetic Acid | Protonation and Sₙ2/Sₙ1 cleavage[4][9] | Highly effective for sequences containing Cys/Met residues. | Harsh acidic conditions may degrade sensitive peptide sequences or side-chains[4]. |

| Transfer Hydrogenation | Ammonium formate, Pd/C | In situ generation of hydrogen donors[5][8] | Eliminates the need for pressurized, highly flammable H₂ gas[5]. | Excess formate can occasionally lead to unwanted formylation side-reactions. |

Legacy and Transition to Solid-Phase Synthesis

The introduction of the Z-group was the critical catalyst that moved peptide synthesis from unpredictable polymerization to controlled, stepwise elongation. By establishing the paradigm of orthogonal protection—where different protecting groups can be selectively removed without affecting others—the Bergmann-Zervas method laid the conceptual groundwork for modern peptide chemistry[5].

Classical solution-phase peptide synthesis workflow utilizing the Z-group.

This solution-phase workflow dominated the industry until the early 1960s. The principles of temporary N-terminal masking pioneered by the Z-group directly inspired the development of the Boc and Fmoc groups, which eventually culminated in Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS) in 1963[10]. Today, while Fmoc and Boc dominate SPPS, the Z-group remains an indispensable tool for side-chain protection and complex solution-phase fragment condensations[2][5].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 9. gcwgandhinagar.com [gcwgandhinagar.com]

- 10. Development of protein chemical synthesis using peptide thioester synthetic blocks [jstage.jst.go.jp]

Strategic Deployment of N-Cbz-L-Aspartic Acid Derivatives in Peptide Synthesis and Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Introduction: The Architectural Complexity of Aspartic Acid

In the realm of advanced peptide synthesis and peptidomimetic drug design, L-aspartic acid presents a unique structural challenge. Possessing both an α -carboxyl and a side-chain β -carboxyl group alongside an α -amino group, it requires rigorous, orthogonal protection strategies to prevent unwanted polymerization and side reactions.

As a Senior Application Scientist, I frequently observe that the selection of protecting groups dictates the success or failure of complex synthetic workflows. The Carbobenzyloxy (Cbz or Z) group has emerged as a premier choice for N- α protection. It offers exceptional stability against mild acids and bases, yet can be cleanly removed via catalytic hydrogenolysis. When combined with specific esterifications at the β -carboxyl position, N-Cbz-L-aspartic acid derivatives become incredibly versatile building blocks for pharmaceutical development.

Physicochemical Profiling of Key Derivatives

Understanding the physicochemical properties of these derivatives is paramount for optimizing solvent selection, coupling kinetics, and purification strategies. The esterification of the β -carboxyl group significantly alters the lipophilicity (LogP) and melting point, which directly impacts the compound's behavior in organic solvents.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the parent compound and its two most widely utilized derivatives: N-Cbz-L-aspartic acid 4-benzyl ester (Z-Asp(OBzl)-OH) and N-Cbz-L-aspartic acid 4-tert-butyl ester (Z-Asp(OtBu)-OH).

| Property | N-Cbz-L-Aspartic Acid (Z-Asp-OH) | Z-Asp(OBzl)-OH | Z-Asp(OtBu)-OH |

| CAS Number | 1152-61-0 | 3479-47-8 | 5545-52-8 |

| Molecular Weight | 267.23 g/mol | 357.36 g/mol | 323.34 g/mol |

| Melting Point | 117.0 – 122.0 °C | 105.0 – 107.0 °C | 76.7 °C |

| LogP (Predicted) | ~0.6 | ~2.8 | ~2.5 |

| pKa (Free Carboxyl) | ~3.9 ( β -COOH) | 3.63 ± 0.23 ( α -COOH) | ~3.6 ( α -COOH) |

| Solubility Profile | Soluble in acetic acid; slightly soluble in water | Soluble in DCM, EtOAc, DMSO; Insoluble in water | Soluble in DMF, DCM, EtOAc; Insoluble in water |

Data synthesized from authoritative chemical databases including 1 [1], 2 [2], and 3 [3].

Mechanistic Rationale in Orthogonal Protection

The strategic pairing of protecting groups is not arbitrary; it is a calculated defense against molecular degradation. A notorious side reaction in aspartic acid chemistry is aspartimide formation . During basic deprotection cycles (e.g., Fmoc removal) or prolonged coupling, the deprotonated backbone amide nitrogen can attack the β -carboxyl ester, forming a five-membered imide ring. This leads to α / β isomerization and irreversible peptide degradation.

By utilizing a bulky tert-butyl ester, as seen in Z-Asp(OtBu)-OH, we introduce significant steric hindrance that drastically reduces the kinetics of this intramolecular attack. Furthermore, the Cbz group and the OtBu group provide a perfect orthogonal relationship: the OtBu group is cleaved by strong acids like Trifluoroacetic acid (TFA), while the Cbz group remains completely impervious to TFA, requiring catalytic hydrogenation (H₂/Pd) or anhydrous HF for removal. This allows medicinal chemists to selectively unmask the side chain for bioconjugation without exposing the N-terminus ( [4]).

Orthogonal protection strategies for N-Cbz-L-aspartic acid derivatives.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every reagent and purification step is chosen to exploit the specific physicochemical properties (like pKa and acid lability) of the Z-Asp(OtBu)-OH derivative.

Protocol: Optimized Amide Coupling and Selective Deprotection

Objective: To couple Z-Asp(OtBu)-OH to a primary amine while preventing aspartimide formation and preserving the Cbz and OtBu protecting groups, followed by selective side-chain deprotection.

Step 1: Pre-Activation

-

Action: Dissolve 1.0 eq of Z-Asp(OtBu)-OH in anhydrous N,N-Dimethylformamide (DMF) at 0 °C. Add 1.1 eq of HATU and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DMF provides optimal solvation for polar peptide intermediates. HATU is selected over traditional carbodiimides (like DCC) because it forms a highly reactive HOAt ester, which drastically accelerates the coupling rate. This speed is critical to outcompete slower, intramolecular aspartimide formation. DIPEA is a sterically hindered base that deprotonates the carboxylic acid without acting as a competing nucleophile.

Step 2: Amide Bond Formation

-

Action: Introduce 1.0 eq of the target primary amine to the solution. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Causality: Warming to room temperature provides the kinetic energy required for the amine to attack the activated ester. The reaction time is strictly capped at 2 hours to minimize the risk of base-catalyzed epimerization at the α -carbon.

Step 3: Orthogonal Quenching and Extraction (Self-Validation)

-

Action: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 10% aqueous citric acid, brine, and saturated aqueous NaHCO₃.

-

Causality: This step validates the stability of the protecting groups. The 10% citric acid wash (pH ~2-3) protonates unreacted amines and DIPEA, driving them into the aqueous layer. Crucially, this mild acidity is insufficient to cleave the acid-labile OtBu group. The subsequent NaHCO₃ wash removes any unreacted Z-Asp(OtBu)-OH by deprotonating its α -carboxyl group, leaving only the pure, fully protected coupled product in the organic layer.

Step 4: Selective Side-Chain Deprotection

-

Action: To remove the OtBu group while retaining the N-terminal Cbz, treat the purified intermediate with a cleavage cocktail of 95% Trifluoroacetic acid (TFA) and 5% water for 1 hour at room temperature.

-

Causality: The OtBu ester is highly sensitive to strong acids and cleaves to form a stable tert-butyl cation, which is immediately quenched by water (acting as a scavenger) to prevent re-alkylation of the peptide. The Cbz group, being a urethane linked to a benzyl moiety, is completely stable to TFA, ensuring strict orthogonal deprotection.

Step-by-step workflow for coupling and selective deprotection of Z-Asp(OtBu)-OH.

Implications in Drug Development

The precise manipulation of N-Cbz-L-aspartic acid derivatives is not merely an academic exercise; it is foundational to modern drug discovery. The ability to selectively unmask the β -carboxyl group allows for the synthesis of complex branched peptides, antibody-drug conjugate (ADC) linkers, and targeted prodrugs. By leveraging the physicochemical properties and orthogonal stability of these derivatives, researchers can engineer therapeutics with optimized pharmacokinetic profiles, enhanced target affinity, and superior metabolic stability.

References

- PubChem - N-(Benzyloxycarbonyl)aspartic acid (CID 2723942).

- ChemicalBook - N-Cbz-L-Aspartic acid 4-benzyl ester Properties & Specific

- TCI Chemicals - N-Benzyloxycarbonyl-L-aspartic Acid (Product C0629).

- BOC Sciences - CAS 5545-52-8 (N-Cbz-L-Aspartic acid 4-tert-butyl ester)

Sources

Application Note: EDC/HOBt-Mediated Activation and Coupling of Z-Protected Aspartic Acid

Executive Summary

Solution-phase peptide synthesis (SPPS) requires highly optimized coupling strategies to prevent side reactions, particularly when handling sterically demanding or reactive amino acids like Aspartic acid (Asp). This application note details the mechanistic rationale and experimental protocol for the activation and coupling of benzyloxycarbonyl (Z)-protected aspartic acid—specifically Z-Asp(OMe)-OH—using the EDC/HOBt reagent system. By leveraging the synergistic thermodynamics of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), researchers can achieve high-yield amide bond formation while suppressing epimerization and aspartimide cyclization.

Mechanistic Causality: The EDC/HOBt System

In peptide chemistry, the thermodynamic barrier of amide bond formation necessitates the electrophilic activation of the carboxylic acid.

-

The Role of EDC: EDC acts as the primary activating agent, reacting with the free carboxylate of Z-Asp(OMe)-OH to form a highly reactive O-acylisourea intermediate[1]. Unlike DCC (N,N'-Dicyclohexylcarbodiimide), EDC is heavily favored in solution-phase synthesis because its resulting urea byproduct is highly water-soluble, allowing for seamless purification via mild aqueous extraction[1].

-

The Rescue by HOBt: The O-acylisourea intermediate is kinetically unstable and prone to an irreversible intramolecular rearrangement into a dead-end N-acylurea byproduct[2]. HOBt is introduced as a nucleophilic additive to rapidly intercept the O-acylisourea, converting it into a stable, yet highly reactive, OBt active ester[2]. This interception not only prevents N-acylurea formation but also suppresses the formation of oxazolone intermediates, which are the primary drivers of epimerization (racemization) during base-mediated activation[3].

Figure 1: Mechanistic pathway of EDC/HOBt activation preventing N-acylurea formation.

Overcoming the Aspartimide Challenge

Aspartic acid derivatives are uniquely problematic due to their propensity to form aspartimides (five-membered cyclic imides). This structural defect occurs when the backbone amide nitrogen nucleophilically attacks the activated β-carboxyl group[4]. While this is most infamous during base-catalyzed Fmoc deprotection, the activation step itself can trigger cyclization if the microenvironment becomes too basic or if the activated ester is too slow to react with the target amine.

The inclusion of HOBt serves a dual protective purpose here:

-

Microenvironmental Buffering: HOBt acts as a weak acid (pKa ~4.6), buffering the reaction mixture and suppressing the undesired deprotonation of the backbone amide that initiates aspartimide cyclization[4].

-

Kinetic Outcompeting: The OBt active ester accelerates the intermolecular aminolysis (peptide bond formation), kinetically outcompeting the intramolecular aspartimide cyclization pathway.

Standardized Protocol: Solution-Phase Coupling of Z-Asp(OMe)-OH

This self-validating protocol describes the coupling of the β-carboxyl group of Z-Asp(OMe)-OH with a generic amine (e.g., L-Phenylalanine methyl ester)[5].

Figure 2: Self-validating experimental workflow for Z-Asp-OH solution-phase coupling.

Step-by-Step Methodology:

-

Preparation of the Amine Free Base: If the target amine is a hydrochloride salt (e.g., H-Phe-OMe·HCl), dissolve 1.1 equivalents in anhydrous Dichloromethane (DCM). Add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA) and stir for 20 minutes at room temperature to liberate the free base[5].

-

Activation: In a separate, dry round-bottom flask, dissolve 1.0 equivalent of Z-Asp(OMe)-OH and 1.1 equivalents of HOBt in anhydrous DCM (or a DCM/DMF mixture if solubility is poor).

-

Thermal Control: Cool the reaction flask to 0 °C using an ice bath.

-

Causality: The O-acylisourea intermediate is highly unstable. Cooling reduces the kinetic energy available for the intramolecular [1,3]-sigmatropic rearrangement that forms the inactive N-acylurea[1].

-

-

Coupling: Add 1.2 equivalents of EDC·HCl to the cooled solution. Stir for 15-30 minutes at 0 °C to allow the OBt active ester to fully form.

-

Aminolysis: Dropwise add the amine free base solution to the activated Z-Asp(OMe)-OH mixture. Allow the reaction to slowly warm to room temperature and stir overnight under an inert atmosphere (N2 or Argon)[1].

-

Self-Validation (Reaction Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the Z-Asp(OMe)-OH spot confirms successful conversion[5].

-

Self-Validating Aqueous Workup: Dilute the reaction with additional DCM. Transfer to a separatory funnel and wash sequentially to systematically remove specific impurities:

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Z-Asp-containing dipeptide[5].

Quantitative Data & Optimization

The choice of coupling reagent drastically impacts the yield and chiral integrity of Aspartic acid derivatives. The table below summarizes the quantitative impact of various coupling systems on reaction efficiency.

| Coupling System | Additive | Primary Byproduct Risk | Relative Epimerization Risk | Typical Yield (%) |

| EDC alone | None | N-acylurea | High (via oxazolone)[3] | 40 - 60% |

| DCC / DMAP | None | Dicyclohexylurea (Insoluble) | Moderate | 60 - 75% |

| EDC / HOBt | HOBt | EDC-Urea (Water-soluble) | Low [3] | 85 - 95% |

| HATU / DIPEA | None | Tetramethylurea | Very Low | >95% |

(Note: While uronium-based reagents like HATU provide superior yields, the EDC/HOBt system remains the industry standard for cost-effective, large-scale solution-phase synthesis due to the unparalleled ease of byproduct removal[1].)

References

-

Benchchem. "Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe)". Benchchem. 5

-

Organic Synthesis. "Acid-Amine Coupling using EDCI". Organic-Synthesis.com. 1

-

MDPI. "Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan". MDPI.2

-

NIH PMC. "Epimerisation in Peptide Synthesis". National Institutes of Health. 3

-

NIH PMC. "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis". National Institutes of Health. 4

Sources

large-scale synthesis of peptides with Z-Asp(OMe)-OH

An In-depth Guide to the Large-Scale Synthesis of Peptides with Z-Asp(OMe)-OH: Strategies for Mitigating Aspartimide Formation and Ensuring Product Quality

Abstract

The incorporation of aspartic acid into peptide sequences is a common requirement in the development of therapeutic peptides. However, it presents a significant challenge due to the propensity of aspartic acid residues to form aspartimide, a cyclic byproduct that can lead to impurities that are difficult to separate and can compromise the biological activity of the final product. This application note provides a comprehensive guide to the use of N-Benzyloxycarbonyl-L-aspartic acid β-methyl ester (Z-Asp(OMe)-OH) in large-scale peptide synthesis, with a primary focus on strategies to mitigate aspartimide formation. We will delve into the chemical properties of Z-Asp(OMe)-OH, the mechanisms of aspartimide formation, and provide detailed protocols for both solution-phase and solid-phase peptide synthesis, tailored for industrial-scale production.

Introduction: The Challenge of Aspartic Acid in Peptide Synthesis

Peptide-based therapeutics have gained significant traction in the pharmaceutical industry due to their high specificity and potency.[1] The chemical synthesis of these complex molecules, particularly on a large scale, requires robust and well-optimized protocols to ensure high yield and purity.[2][3] One of the most persistent challenges in peptide synthesis is the management of side reactions associated with trifunctional amino acids.[4] Aspartic acid, with its side-chain carboxyl group, is particularly notorious for undergoing a base-catalyzed intramolecular cyclization to form a five-membered ring structure known as aspartimide.[5][6]

Aspartimide formation is a critical issue in peptide manufacturing for several reasons:

-

Formation of Multiple Impurities: The aspartimide intermediate is unstable and can be hydrolyzed to yield not only the desired α-peptide but also the isomeric β-peptide, where the peptide bond is formed with the side-chain carboxyl group.[4][7]

-

Racemization: The α-carbon of the aspartimide ring is susceptible to epimerization, leading to the formation of D-aspartyl peptides, which can be difficult to detect and remove.[7]

-

Piperidide Adducts in Fmoc SPPS: In Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy, the piperidine used for Fmoc deprotection can attack the aspartimide ring, forming piperidide adducts.[8][9]

These byproducts often have similar chromatographic properties to the target peptide, making purification challenging and costly, especially at a large scale.[10][11] Therefore, a thorough understanding of the factors influencing aspartimide formation and the implementation of effective mitigation strategies are paramount for successful large-scale peptide synthesis.

Z-Asp(OMe)-OH: A Strategic Building Block

N-Benzyloxycarbonyl-L-aspartic acid β-methyl ester, or Z-Asp(OMe)-OH, is a valuable building block for incorporating aspartic acid into peptides, particularly in solution-phase synthesis.[1][12] The strategic use of the benzyloxycarbonyl (Z) group for N-terminal protection and the methyl ester for the side-chain carboxyl group offers several advantages.[1][9] The Z-group is stable under a variety of conditions and can be removed by catalytic hydrogenation, providing orthogonality with other protecting groups.[9][13]

Physicochemical Properties of Z-Asp(OMe)-OH

A clear understanding of the physicochemical properties of Z-Asp(OMe)-OH is essential for its effective use in peptide synthesis.[12][14]

| Property | Value | Reference(s) |

| CAS Number | 3160-47-2 | [12][15] |

| Molecular Formula | C₁₃H₁₅NO₆ | [12] |

| Molecular Weight | 281.26 g/mol | [1][12] |

| Appearance | White to off-white powder | [12] |

| Purity | ≥98.0% (TLC) | [12][14] |

| Reaction Suitability | Solution-phase peptide synthesis | [1][14] |

| Storage Conditions | Store at -20°C for long-term stability. | [1] |

The Mechanism of Aspartimide Formation

Aspartimide formation is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue.[5][8] This is particularly favorable under the basic conditions used for Fmoc deprotection in SPPS.[5][6] The resulting nucleophilic nitrogen then attacks the electrophilic carbonyl carbon of the side-chain ester, leading to the formation of the cyclic aspartimide intermediate.[5]

Figure 2: Comparison of Standard vs. Backbone-Protected Synthesis.

Modified Deprotection Conditions in Fmoc SPPS

For Fmoc-based SPPS, modifying the deprotection conditions can significantly reduce aspartimide formation.

-

Use of Weaker Bases: Replacing piperidine with a weaker base like piperazine or morpholine can decrease the rate of backbone amide deprotonation. [5]* Addition of Acidic Additives: Adding a small amount of a weak acid, such as formic acid or HOBt, to the piperidine deprotection solution can help to neutralize the basicity and suppress aspartimide formation. [4][8][16]

Cyanosulfurylides as a Novel Protecting Group

A more recent approach involves the use of cyanosulfurylides to mask the carboxylic acid of the aspartic acid side chain with a stable C-C bond. [17]This protecting group is stable to standard SPPS conditions and can be removed at the end of the synthesis using an electrophilic halogenating agent. [17]

Protocols for Large-Scale Peptide Synthesis with Z-Asp(OMe)-OH

The following protocols are intended as a general guide for the large-scale synthesis of peptides using Z-Asp(OMe)-OH. Optimization will be required for specific peptide sequences and manufacturing equipment.

Protocol 1: Large-Scale Solution-Phase Dipeptide Synthesis (Z-Asp(OMe)-Phe-OMe)

This protocol describes the synthesis of the aspartame precursor, Z-Asp(OMe)-Phe-OMe, as a representative example of solution-phase peptide synthesis. [12][18] Materials:

-

Z-Asp(OMe)-OH

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of L-Phenylalanine methyl ester free base:

-

In a suitable reactor, dissolve H-Phe-OMe·HCl (1.1 eq) in anhydrous DCM.

-

Add DIPEA (1.1 eq) to the solution and stir for 20 minutes at room temperature. The resulting solution containing the free base is used directly in the next step.

-

-

Peptide Coupling Reaction:

-

In a separate reactor, dissolve Z-Asp(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.